5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol
Overview
Description
5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a cyclopenta[b]thiophene ring system.
Preparation Methods
Chemical Reactions Analysis
5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of thiophene derivatives.
Biology: Research into its biological activity and potential therapeutic uses is ongoing.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It serves as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. Detailed studies on its molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol can be compared with similar compounds such as:
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one: This compound has a similar ring structure but differs in the functional group at the 4-position.
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ylamine: This compound features an amine group instead of a hydroxymethyl group.
4H-Cyclopenta[b]thiophen-6(5H)-one: Another structurally related compound with different functional groups. These comparisons highlight the unique properties of this compound, particularly its hydroxymethyl group, which influences its reactivity and applications.
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-5-7-4-6-2-1-3-8(6)10-7/h4,9H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOARKVWJFPIWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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